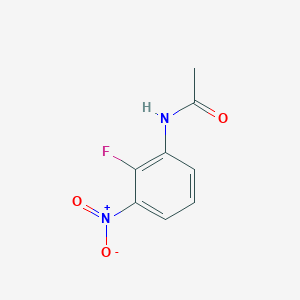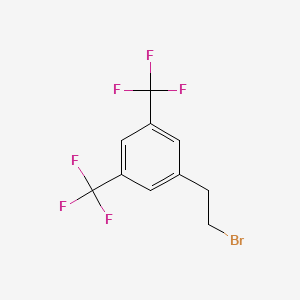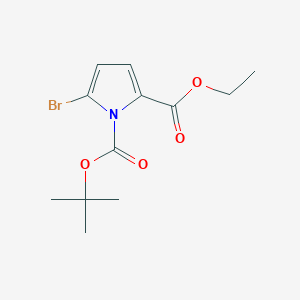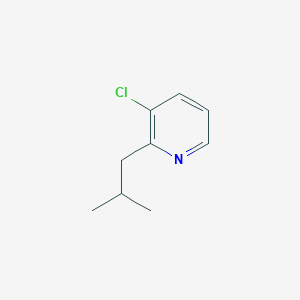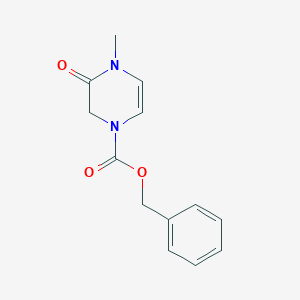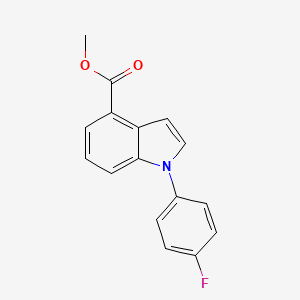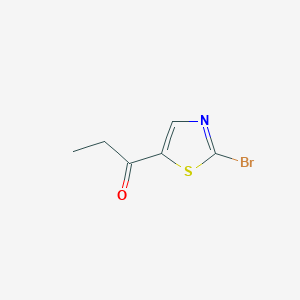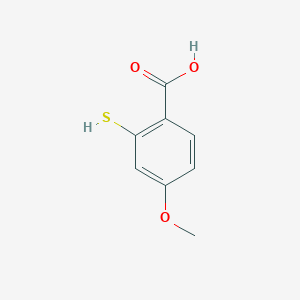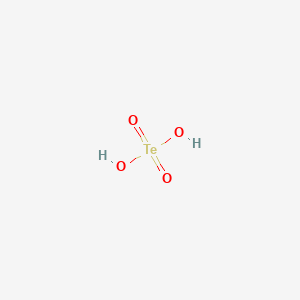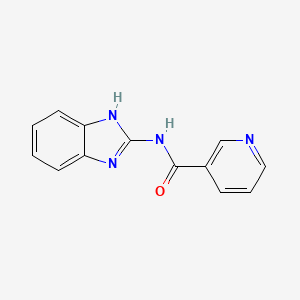
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide
概要
説明
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide is a compound that features a benzimidazole moiety fused with a pyridine ring and a carboxamide group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a pyridine ring and a carboxamide group further enhances the compound’s potential for various applications in medicinal chemistry and other scientific fields.
準備方法
The synthesis of N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide typically involves the condensation of o-phenylenediamine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, often using formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
化学反応の分析
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications, including:
作用機序
The mechanism of action of N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to mimic the properties of DNA bases, allowing the compound to interact with nucleic acids and proteins . This interaction can lead to the inhibition of key enzymes and pathways involved in cell proliferation, making it effective against cancer cells and infectious agents .
類似化合物との比較
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug that also contains a benzimidazole moiety.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Bendamustine: An anticancer drug with a benzimidazole structure.
The uniqueness of this compound lies in its combination of the benzimidazole and pyridine rings, which enhances its pharmacological properties and broadens its range of applications .
特性
分子式 |
C13H10N4O |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O/c18-12(9-4-3-7-14-8-9)17-13-15-10-5-1-2-6-11(10)16-13/h1-8H,(H2,15,16,17,18) |
InChIキー |
HRGOZHCVIKORDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
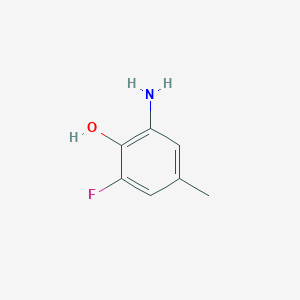
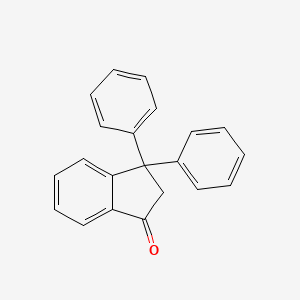
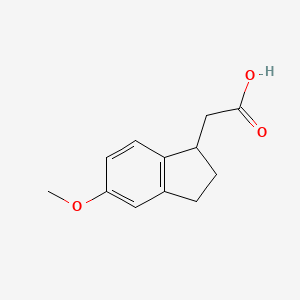
![7-Hydroxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B8810538.png)
![8-Chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B8810546.png)
